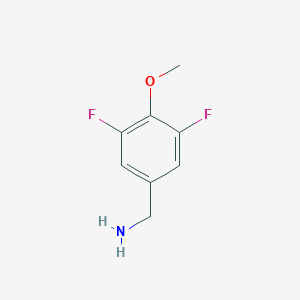

3,5-Difluoro-4-methoxybenzylamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simple precursors. For example, reactions in THF solution characterized by spectroscopic methods like FT-IR, UV-Vis, NMR, and X-ray diffraction are common in constructing molecules with specific functional groups and structural frameworks similar to 3,5-Difluoro-4-methoxybenzylamine (Wang Zhao-yang, 2012).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties of a compound. Techniques such as single-crystal X-ray diffraction provide insights into the compound's geometric configuration, helping to elucidate the positioning of fluorine and methoxy groups within the molecular framework (Karrouchi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds like 3,5-Difluoro-4-methoxybenzylamine depend on the functional groups present. These reactions can include nucleophilic substitutions where the fluorine atoms are replaced or involved in forming new bonds. The presence of the methoxy group also influences the reactivity, directing electrophilic substitutions towards specific positions on the benzene ring (Krapcho et al., 1995).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubilities are influenced by the molecular structure. The introduction of fluorine atoms typically increases the compound's stability and alters its physical characteristics, making it more lipophilic or hydrophobic depending on the context (Ishida et al., 1991).

Applications De Recherche Scientifique

Organic Synthesis : The compound N-(4-methoxybenzyl)-o-benzenedisulfonimide is used for benzylation of alcohols and phenols, yielding 4-methoxybenzyl ethers and primary alkylamines (Carlsen, 1998).

Material Science : Methoxy derivatives of benzyl bromide, such as 3,5-dimethoxybenzyl bromide, are significant in creating dendritic materials due to their unique structural properties (Pan et al., 2005).

Biochemistry and Pharmacology : Pentafluorobenzyloxime-trimethylsilyl derivatives enhance the identification of corticosteroids in gas chromatography/negative ion chemical ionization mass spectrometry (Midgley et al., 1989).

Forensic Science : N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines are explored for their potential as novel psychoactive substances, owing to their structural resemblance to amphetamine and NBOMe drugs (Abiedalla et al., 2021).

Chemical Research : Imidazole-2,4-dicarboxylic acid derivatives can be synthesized and reacted to create various compounds with potential applications in pharmaceuticals and biotechnology (Brown et al., 1983).

Fluorescence Imaging : DFHBI derivatives exhibit enhanced fluorescence in liquid solvents when photoisomerization is hindered, making them suitable for RNA imaging in various solvent environments (Santra et al., 2019).

Physical Chemistry : The NMR spectrum of 3,5-dichlorotoluene demonstrates the effects of methyl group rotation on the molecule's free rotation potential (Diehl et al., 1970).

Electrochemistry : Electrochemical oxidation of 3,5-di-tert-butylcatechol leads to the formation of a non-covalent complex with benzoxazole, having implications in complex formation and electrochemistry (Salehzadeh & Nematollahi, 2014).

Chemical Kinetics and Reaction Mechanisms : The meta substitution of a fluorine atom in 3,4-dihalogenonitrobenzenes is a charge-controlled reaction, important for understanding reaction mechanisms (Cervera et al., 1996).

Synthetic Chemistry : Regioselective reductive demethoxylation of 3,4,5-trimethoxystilbenes leads to the synthesis of (E)-3,5-dimethoxystilbenes, important in synthetic chemistry (Azzena et al., 2003).

Propriétés

IUPAC Name |

(3,5-difluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQREBXBVNPGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562372 | |

| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methoxybenzylamine | |

CAS RN |

105969-16-2 | |

| Record name | 1-(3,5-Difluoro-4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)

![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)

![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)